molecular formula C8H16FN B13605024 3-(2-Fluoro-2-methylpropyl)pyrrolidine

3-(2-Fluoro-2-methylpropyl)pyrrolidine

Cat. No.: B13605024
M. Wt: 145.22 g/mol
InChI Key: VEBNJPOJMCJZTB-UHFFFAOYSA-N
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Description

3-(2-Fluoro-2-methylpropyl)pyrrolidine is a fluorinated pyrrolidine derivative. This compound is characterized by the presence of a fluorine atom and a methyl group attached to the propyl side chain of the pyrrolidine ring. Fluorinated compounds are of significant interest in various fields due to their unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Fluoro-2-methylpropyl)pyrrolidine typically involves the introduction of the fluorine atom into the pyrrolidine ring. One common method is the fluorination of pyrrolidine derivatives using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile at low temperatures to control the reactivity of the fluorinating agents.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced fluorination techniques can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Fluoro-2-methylpropyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated carbon, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Amines or thiols derivatives.

Scientific Research Applications

3-(2-Fluoro-2-methylpropyl)pyrrolidine has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated drugs with improved pharmacokinetic properties.

    Industry: Utilized in the development of agrochemicals and materials with enhanced chemical stability and performance.

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-2-methylpropyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to target proteins or enzymes, leading to increased biological activity. The fluorine atom’s electron-withdrawing properties can also influence the compound’s reactivity and stability, affecting its overall mechanism of action.

Comparison with Similar Compounds

    3-(2-Chloro-2-methylpropyl)pyrrolidine: Similar structure but with a chlorine atom instead of fluorine.

    3-(2-Bromo-2-methylpropyl)pyrrolidine: Similar structure but with a bromine atom instead of fluorine.

    3-(2-Iodo-2-methylpropyl)pyrrolidine: Similar structure but with an iodine atom instead of fluorine.

Uniqueness: 3-(2-Fluoro-2-methylpropyl)pyrrolidine is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H16FN

Molecular Weight

145.22 g/mol

IUPAC Name

3-(2-fluoro-2-methylpropyl)pyrrolidine

InChI

InChI=1S/C8H16FN/c1-8(2,9)5-7-3-4-10-6-7/h7,10H,3-6H2,1-2H3

InChI Key

VEBNJPOJMCJZTB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1CCNC1)F

Origin of Product

United States

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